molecular formula C15H11Cl2N3 B3035516 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine CAS No. 324008-94-8

1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine

Cat. No. B3035516
CAS RN: 324008-94-8
M. Wt: 304.2 g/mol
InChI Key: ROMZLARUZRGGJA-UHFFFAOYSA-N
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Description

The compound 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of chlorophenyl groups suggests potential for interaction with various biological targets, possibly leading to biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives, which are structurally related to the compound , was performed using microwave-accelerated synthesis, indicating a potential pathway for the synthesis of 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine as well . This method could offer advantages such as reduced reaction times and improved yields.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, and the determination of the regioisomer formed during synthesis is not always straightforward. For example, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid was confirmed using single-crystal X-ray analysis . This suggests that similar analytical techniques may be necessary to confirm the structure of 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols) using 12-tungstophosphoric acid as a catalyst demonstrates the reactivity of pyrazole compounds with aryl aldehydes . This reactivity could be relevant for further functionalization of 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely. Coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands exhibit diverse structural properties and thermal and luminescence properties in the solid state . These findings suggest that 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine may also display unique physical and chemical characteristics that could be explored for various applications.

Scientific Research Applications

Synthetic Chemistry

1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine serves as a core structure for the synthesis of various heterocyclic compounds. Gomaa and Ali (2020) highlighted its utility as a building block in the preparation of diverse heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, and spiropyridines due to its reactive nature. The unique reactivity of this compound under mild conditions allows for the creation of versatile cynomethylene dyes from a broad array of precursors, indicating its significant role in synthetic organic chemistry and materials science (Gomaa & Ali, 2020).

Environmental Chemistry

Research on environmental pollutants has indirectly touched upon derivatives similar to 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine. Studies by Ricking and Schwarzbauer (2012) on the environmental fate of DDT isomers and metabolites, which share structural similarities with chlorophenyl groups, underline the importance of understanding the persistence and bioaccumulation of such compounds in ecosystems. These studies contribute to a broader understanding of the environmental impact and behavior of chlorophenyl-containing compounds, including potential derivatives of 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine (Ricking & Schwarzbauer, 2012).

Pharmacological Potential

Although direct research on 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine's pharmacological applications was not found, the literature on related pyrazole derivatives provides insight into the potential medicinal chemistry applications of such compounds. Pyrazoline derivatives, for example, are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This suggests that 1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine, by virtue of its pyrazole core, could serve as a precursor or intermediate in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Future Directions

The future directions for the study of “1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine” and similar compounds could include further exploration of their synthesis methods, molecular structure analysis, and potential applications .

properties

IUPAC Name

2,4-bis(3-chlorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c16-11-4-1-3-10(7-11)14-9-19-20(15(14)18)13-6-2-5-12(17)8-13/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMZLARUZRGGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265120
Record name 1,4-Bis(3-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-bis(3-chlorophenyl)-1H-pyrazol-5-amine

CAS RN

324008-94-8
Record name 1,4-Bis(3-chlorophenyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324008-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(3-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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